

# 7-Hydroxy Quetiapine-d8: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

Cat. No.: B12412725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of **7-Hydroxy Quetiapine-d8**. This deuterated internal standard is crucial for the accurate quantification of 7-Hydroxy Quetiapine, the major active metabolite of the atypical antipsychotic drug Quetiapine.

## Core Chemical Properties

**7-Hydroxy Quetiapine-d8** is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.<sup>[1]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C21H17D8N3O3S	
Molecular Weight	407.56 g/mol	
CAS Number	1185098-57-0	
Appearance	Neat (as per supplier)	[2]
Storage Conditions	Please store the product under the recommended conditions in the Certificate of Analysis.	
Stability	Stable under recommended storage conditions.[3]	[3]

## Experimental Protocols

Accurate quantification of 7-Hydroxy Quetiapine in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following section details a representative experimental protocol for the analysis of 7-Hydroxy Quetiapine using its deuterated internal standard, **7-Hydroxy Quetiapine-d8**, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Bioanalytical Method for Quantification in Human Plasma

This protocol is a composite based on established methods for the analysis of Quetiapine and its metabolites.

#### 1. Sample Preparation: Protein Precipitation

- To 100 µL of human plasma, add 20 µL of **7-Hydroxy Quetiapine-d8** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

## 2. Liquid Chromatography (LC) Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

## 3. Tandem Mass Spectrometry (MS/MS) Conditions

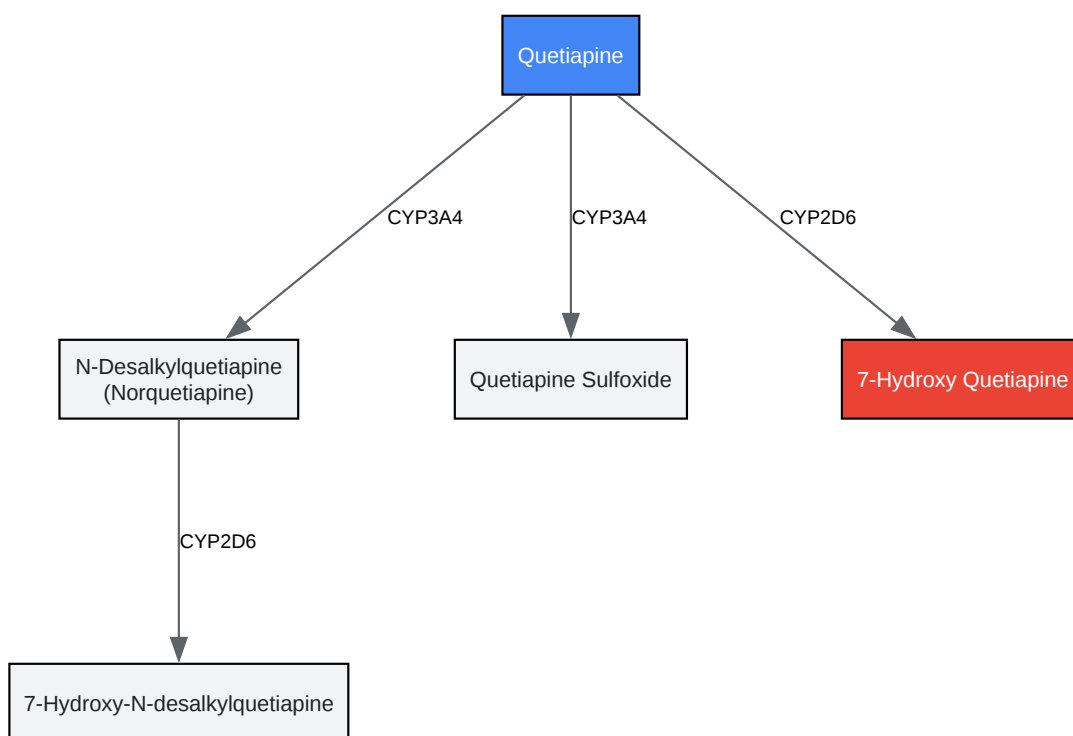
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:
  - 7-Hydroxy Quetiapine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 269.1
  - **7-Hydroxy Quetiapine-d8**: Precursor ion (Q1) m/z 408.2 -> Product ion (Q3) m/z 277.1
- Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

## Visualizations

### Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[4][5][6][7] The formation of 7-Hydroxy Quetiapine is a key metabolic step.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Quetiapine to its major metabolites.

### Bioanalytical Workflow for 7-Hydroxy Quetiapine-d8

The following diagram illustrates the typical workflow for the quantification of 7-Hydroxy Quetiapine using **7-Hydroxy Quetiapine-d8** as an internal standard.

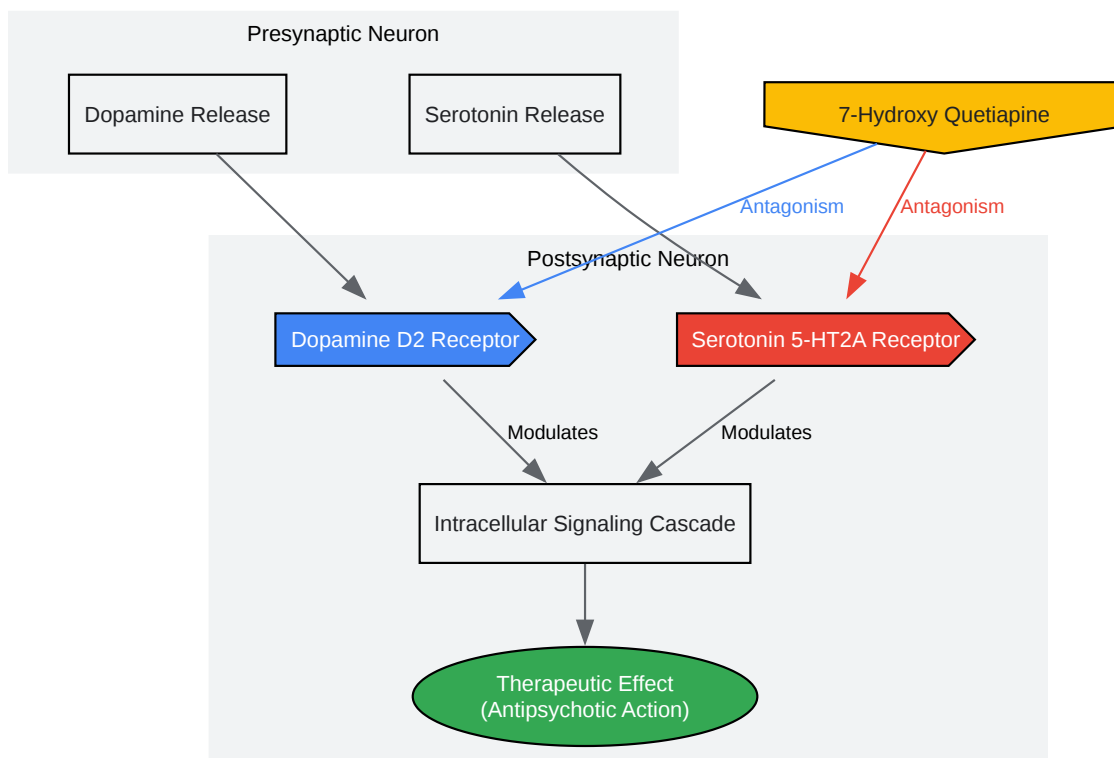


[Click to download full resolution via product page](#)

Caption: Workflow for bioanalytical quantification.

### Putative Signaling Pathway Involvement

Quetiapine and its active metabolite, 7-Hydroxy Quetiapine, exert their antipsychotic effects through interaction with dopamine and serotonin receptors.[8] The primary targets are the Dopamine D2 and Serotonin 5-HT2A receptors.[8]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxy Quetiapine-d8 | LGC Standards [lgcstandards.com]
- 3. Quetiapine | C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>2</sub>S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo serotonin 5-HT(2A) receptor occupancy and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Hydroxy Quetiapine-d8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412725#7-hydroxy-quetiapine-d8-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)